
2-(Ethylsulfanyl)-4,6-diphenylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfanyl)-4,6-diphenylnicotinonitrile is a chemical compound with the molecular formula C21H18N2S. It is also known as ESDPN and is a member of the nicotinonitrile family of compounds. The compound has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ESDPN is not well understood. However, it is believed that the compound interacts with certain biological targets, leading to its observed biochemical and physiological effects.
Biochemische Und Physiologische Effekte
ESDPN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antioxidant properties and can protect cells from oxidative stress. ESDPN has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ESDPN has several advantages for use in lab experiments. It is relatively easy to synthesize and has good solubility in common organic solvents. However, the compound has limited stability under certain conditions, which may make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on ESDPN. One area of interest is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of ESDPN and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of ESDPN involves the reaction of 2-bromo-4,6-diphenylnicotinonitrile with ethanethiol in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields ESDPN as a white solid.
Wissenschaftliche Forschungsanwendungen
ESDPN has been the subject of scientific research due to its potential applications in various fields. In the field of organic electronics, ESDPN has been used as a building block for the synthesis of organic semiconductors. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
78564-31-5 |
|---|---|
Produktname |
2-(Ethylsulfanyl)-4,6-diphenylnicotinonitrile |
Molekularformel |
C20H16N2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-ethylsulfanyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2S/c1-2-23-20-18(14-21)17(15-9-5-3-6-10-15)13-19(22-20)16-11-7-4-8-12-16/h3-13H,2H2,1H3 |
InChI-Schlüssel |
XEBKYIOVXUVZJE-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Kanonische SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



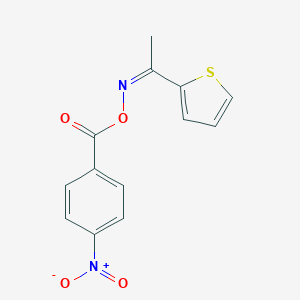

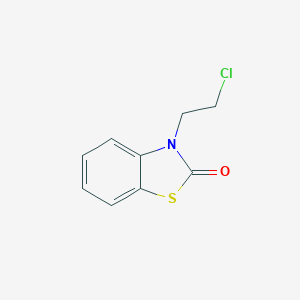
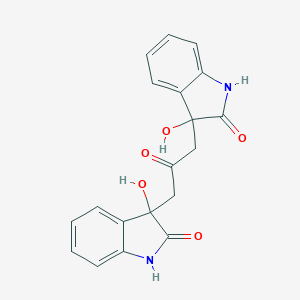
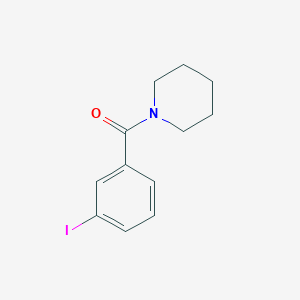
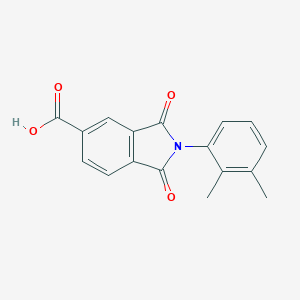
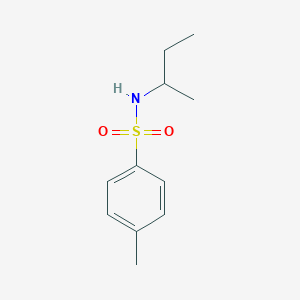
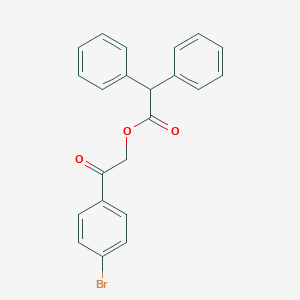
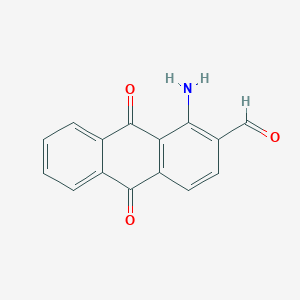
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
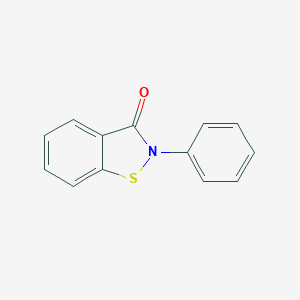
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)
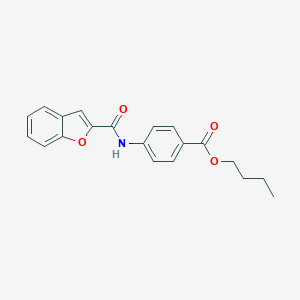
![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)